Biotin-LC-LC-NHS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

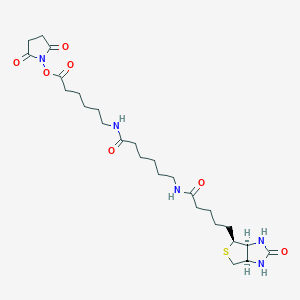

(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37)/t18-,19-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYCFNRXENKXSE-MHPIHPPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585088 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89889-52-1 | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Biotin-LC-LC-NHS: Structure, Labeling, and Application

For researchers, scientists, and drug development professionals, the precise modification of proteins and other biomolecules is a foundational technique. Biotin-LC-LC-NHS is a key reagent in this field, enabling robust biotinylation for a wide array of applications, from affinity purification to cellular imaging. This guide provides an in-depth look at its structure, properties, and core experimental protocols.

Core Structure and Chemical Properties

This compound is an amine-reactive biotinylation reagent characterized by an extended spacer arm.[1][2] Its structure can be deconstructed into three primary components:

-

Biotin (B1667282) Moiety: A derivative of Vitamin H, which exhibits an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins. This interaction is the basis for its utility in detection and purification.

-

Dual Long-Chain (LC-LC) Spacer Arm: This extended linker, composed of two 6-aminohexanoic acid units, is a critical feature. It physically separates the biotin molecule from the target biomolecule, which helps to minimize steric hindrance and ensures that the biotin remains accessible for binding to streptavidin.[1] The total length added to the target molecule by this spacer is approximately 30.5 angstroms.[2]

-

N-Hydroxysuccinimide (NHS) Ester: This is the reactive group that enables the covalent attachment of the biotin complex to the target molecule.[3] The NHS ester reacts specifically and efficiently with primary amines (-NH₂), such as those found on the side chain of lysine (B10760008) residues or at the N-terminus of proteins, to form a stable and permanent amide bond.[3][4][5]

The reaction proceeds via nucleophilic attack from the primary amine on the carbonyl of the NHS ester, resulting in the formation of the amide bond and the release of NHS as a byproduct.[4][6]

The key physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Chemical Formula | C₂₆H₄₁N₅O₇S | [1] |

| Molecular Weight | 567.70 g/mol | [1][7] |

| Spacer Arm Length | 30.5 Å | [2][7] |

| Reactivity Target | Primary Amines (-NH₂) | [2][3] |

| Optimal Reaction pH | 7.0 - 9.0 | [5][8][9] |

| Solubility | Water-insoluble; must be dissolved in an organic solvent (e.g., DMSO or DMF) prior to use. | [2][3][7] |

| Storage | -20°C, desiccated.[1] |

Reaction Mechanism and Experimental Workflow

The utility of this compound is best understood through its reaction mechanism and its integration into common laboratory workflows, such as protein purification.

The fundamental reaction involves the NHS ester and a primary amine. The workflow ensures efficient and specific labeling.

A primary application for biotinylated proteins is affinity purification, commonly known as a pulldown assay, using streptavidin-coated beads.[10][11] This workflow isolates the biotinylated protein and any interacting partners from a complex mixture like a cell lysate.

Experimental Protocols

Precise and consistent execution is critical for successful biotinylation. The following protocols provide a detailed methodology for protein labeling and a subsequent pulldown assay.

This protocol is adapted for labeling a generic protein with this compound.

A. Materials:

-

This compound Reagent

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein sample (1-10 mg/mL)

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.[12]

-

Desalting column (e.g., Sephadex G-25) for purification.[13]

B. Procedure:

-

Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[13] Immediately before use, prepare a 10 mg/mL stock solution of the reagent in anhydrous DMF or DMSO.[14]

-

Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[15]

-

Reaction Calculation: Determine the amount of biotin reagent needed. A 10- to 20-fold molar excess of biotin to protein is a common starting point for concentrated protein solutions (>2 mg/mL).[13] For dilute solutions, a higher molar excess may be required.[9][13]

-

Biotinylation Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[7][13]

-

Purification: Remove excess, unreacted biotin reagent by passing the solution through a desalting spin column.[13][15] This step is crucial to prevent the free biotin from interfering with downstream applications.

This protocol outlines the steps to capture a biotinylated protein ("bait") and its interacting partners.[10][16][17]

A. Materials:

-

Biotinylated protein sample

-

Cell lysate containing potential interacting proteins ("prey")

-

Streptavidin-coated magnetic beads[11]

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE loading buffer)

-

Magnetic separation rack

B. Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the required volume to a new tube. Place the tube on a magnetic rack to pellet the beads, then discard the supernatant.[10][17]

-

Bead Equilibration: Wash the beads three times with the Wash Buffer to remove preservatives and prepare them for binding.[17]

-

Binding: Add the biotinylated protein sample to the equilibrated beads. Incubate for at least 30 minutes at 4°C with gentle end-over-end rotation to allow the biotin to bind to the streptavidin.[10][17]

-

Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three times with Wash Buffer to remove any non-specifically bound proteins.[10][16]

-

Elution: After the final wash, add Elution Buffer to the beads. Heat the sample (e.g., 5-10 minutes at 95°C for SDS-PAGE) to break the streptavidin-biotin interaction and release the bound proteins.

-

Analysis: Pellet the beads one final time and collect the supernatant, which contains the eluted proteins, for downstream analysis such as Western blotting or mass spectrometry.[16]

References

- 1. This compound Ester, 89889-52-1 | BroadPharm [broadpharm.com]

- 2. selectscience.net [selectscience.net]

- 3. apexbt.com [apexbt.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. labmartgh.com [labmartgh.com]

- 10. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genscript.com [genscript.com]

- 12. apexbt.com [apexbt.com]

- 13. proteochem.com [proteochem.com]

- 14. apexbt.com [apexbt.com]

- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 16. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization [bio-protocol.org]

- 17. neb.com [neb.com]

An In-depth Technical Guide to Biotin-LC-LC-NHS: Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-LC-LC-NHS, a long-chain biotinylation reagent widely utilized for the stable labeling of proteins, antibodies, and other biomolecules. This document details the core mechanism of action, provides structured data for experimental design, outlines a detailed protocol for its use, and includes visual diagrams to illustrate key processes.

Core Mechanism of Action

This compound (Biotin-Long Chain-Long Chain-N-Hydroxysuccinimide) is a chemical probe that facilitates the covalent attachment of biotin (B1667282) to molecules containing primary amines. The functionality of this reagent is derived from its three key components:

-

Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins, enabling sensitive detection and purification of the labeled molecule.[1][2]

-

Long-Chain (LC-LC) Spacer Arm: A 30.5 Å spacer arm that extends between the biotin and the reactive group.[3] This extended linker minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to avidin or streptavidin, particularly when the target molecule is large or complex.

-

N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that specifically targets primary amines (-NH2), such as those found on the N-terminus of polypeptides and the side chains of lysine (B10760008) residues.[4][5][6]

The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine on the target molecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[7][8] This reaction is most efficient in a slightly alkaline environment, typically at a pH of 7-9.[1][8][9]

Figure 1. Reaction of this compound with a primary amine.

Data Presentation: Key Reaction Parameters

For optimal biotinylation, several parameters must be considered. The following table summarizes key quantitative data for experimental design.

| Parameter | Recommended Value/Range | Notes |

| pH | 7.0 - 9.0 | The reaction rate increases with higher pH. A pH of 7.2-8.0 is a common starting point.[1][6][8] Buffers should be free of primary amines (e.g., Tris, glycine).[6][8] |

| Molar Excess of Biotin Reagent | 10-20 fold over protein | This can be adjusted based on the concentration of the target molecule and the desired degree of labeling.[10] |

| Reaction Time | 30 - 60 minutes at Room Temperature | Alternatively, the reaction can be carried out for 2 hours to overnight at 4°C.[8][10] |

| Reaction Temperature | 4°C or Room Temperature | Room temperature reactions are faster, while 4°C may be preferred to maintain the stability of sensitive proteins.[10][11] |

| Solvent for Stock Solution | Anhydrous DMSO or DMF | NHS esters are susceptible to hydrolysis and should be dissolved immediately before use.[3][7][10] Do not prepare stock solutions for long-term storage.[2][8][12] |

| Spacer Arm Length | 30.5 Å | The "LC-LC" designation indicates a longer spacer arm to reduce steric hindrance.[3] |

Experimental Protocol: Biotinylation of a Protein

This protocol provides a general methodology for the biotinylation of a protein using this compound.

Materials:

-

This compound

-

Protein to be labeled

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[10] If the protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer via dialysis or a desalting column.

-

-

Preparation of this compound Stock Solution:

-

Biotinylation Reaction:

-

Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[10]

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.[6]

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Storage:

-

Store the purified biotinylated protein under conditions appropriate for the specific protein.

-

Figure 2. Experimental workflow for protein biotinylation.

Important Considerations

-

Hydrolysis of NHS Esters: The NHS-ester moiety is susceptible to hydrolysis in aqueous solutions.[13] Therefore, it is crucial to prepare the this compound stock solution immediately before use and to avoid storing it.[12]

-

Buffer Composition: Avoid buffers containing primary amines, such as Tris and glycine, during the biotinylation reaction as they will compete with the target molecule for the NHS ester.[6][8]

-

Optimization: The optimal molar ratio of biotin reagent to protein may need to be determined empirically for each specific application to achieve the desired degree of labeling without compromising protein activity.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. file.elabscience.com [file.elabscience.com]

- 4. researchgate.net [researchgate.net]

- 5. EZ-Link Sulfo-NHS-LC-Biotin | LabX.com [labx.com]

- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. LC-Biotin NHS [nanocs.net]

- 10. proteochem.com [proteochem.com]

- 11. researchgate.net [researchgate.net]

- 12. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Biotin-LC-LC-NHS: Structure, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-LC-LC-NHS, a long-chain, amine-reactive biotinylation reagent widely used in life sciences research. We will delve into its chemical and physical properties, explore its applications in studying protein-protein interactions and signaling pathways, and provide detailed experimental protocols for its use.

Core Properties of this compound

This compound (Succinimidyl-6-(biotinamido)-6-hexanamidohexanoate) is a chemical tool designed for the covalent labeling of proteins and other biomolecules containing primary amines. Its key feature is a long spacer arm that separates the biotin (B1667282) moiety from the reactive N-hydroxysuccinimide (NHS) ester. This extended spacer is crucial for minimizing steric hindrance, thereby ensuring efficient binding of the biotin tag to avidin (B1170675) or streptavidin conjugates in various downstream applications.

Physicochemical Characteristics

The fundamental properties of this compound and a related, shorter-chain analog, NHS-LC-Biotin, are summarized below for comparison.

| Property | This compound | NHS-LC-Biotin |

| Spacer Arm Length | 30.5 Å[1][2][3] | 22.4 Å[4][5] |

| Molecular Weight | 567.70 g/mol [6][7] | 454.54 g/mol [4][8] |

| Chemical Formula | C₂₆H₄₁N₅O₇S[6][7] | C₂₀H₃₀N₄O₆S[4][8] |

| CAS Number | 89889-52-1[6][7] | 72040-63-2[4][8] |

| Solubility | Soluble in DMSO and DMF[9][10] | Soluble in DMSO and DMF[8] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |

| Target Moiety | Primary amines (-NH₂) | Primary amines (-NH₂) |

Chemical Structure

The structure of this compound features a biotin molecule, a 30.5 Å spacer arm composed of two 6-aminohexanoic acid units, and a terminal NHS ester.

Caption: Chemical structure of this compound.

The Significance of Spacer Arm Length

The extended spacer arm of this compound is a critical design feature that directly impacts the efficiency of biotin-avidin interactions. The biotin binding sites on avidin and streptavidin are located deep within the protein structure. A longer spacer arm projects the biotin moiety further away from the surface of the labeled protein, reducing steric hindrance and facilitating its access to the binding pocket of avidin or streptavidin.

A study investigating the influence of spacer arm length on the binding of HRP-streptavidin in a biotinylated microplate ELISA demonstrated that longer spacer arms lead to a better dose-response curve and increased binding of the streptavidin conjugate.

| Biotinylation Reagent | Spacer Arm Length (nm) | Relative Absorbance (490 nm) |

| PFP-biotin | 0.96 | ~0.5 |

| NHS-biotin | 1.35 | ~0.6 |

| Sulfo-NHS-LC-biotin | 2.24 | ~0.8 |

| NHS-LC-LC-biotin | 3.05 | 1.0 |

Data adapted from Muratsugu & Nishida (2019). The relative absorbance was normalized to NHS-LC-LC-biotin.

These findings underscore the advantage of using biotinylation reagents with longer spacer arms, such as this compound, in applications requiring high-sensitivity detection or efficient capture of biotinylated molecules.

Experimental Protocols

This compound is a versatile reagent for labeling proteins in solution and on the cell surface. The following sections provide detailed protocols for these applications.

General Protocol for Protein Biotinylation in Solution

This protocol outlines the steps for labeling a purified protein with this compound.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis cassette for buffer exchange

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the biotinylation reaction and should be avoided. If necessary, perform a buffer exchange.

-

Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent by buffer exchange using a desalting column or dialysis.

Caption: Workflow for protein biotinylation.

Protocol for Cell Surface Protein Biotinylation

For labeling proteins on the surface of living cells, a water-soluble analog, Sulfo-NHS-LC-LC-Biotin, is typically used. Its sulfonate group prevents it from crossing the cell membrane, ensuring that only extracellular proteins are labeled.

Materials:

-

Cells in suspension or adherent in culture plates

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Sulfo-NHS-LC-LC-Biotin

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

-

Biotinylation: Resuspend or cover the cells with ice-cold PBS (pH 8.0) containing 0.5-1.0 mg/mL Sulfo-NHS-LC-LC-Biotin.

-

Incubation: Incubate for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of the biotin reagent.

-

Quenching: Remove the biotinylation solution and wash the cells three times with the quenching solution to stop the reaction.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated cell surface proteins for downstream analysis.

Caption: Cell surface biotinylation workflow.

Applications in Research and Drug Development

This compound and its analogs are powerful tools for a wide range of applications, including the study of protein-protein interactions and the elucidation of signaling pathways.

Pull-Down Assays for Identifying Protein-Protein Interactions

A common application of biotinylation is in pull-down assays to identify novel protein-protein interactions. In this technique, a "bait" protein is biotinylated and then used to "pull down" its interacting partners ("prey" proteins) from a cell lysate. The entire complex is then captured using streptavidin-coated beads.

General Workflow for a Pull-Down Assay:

-

Biotinylate the Bait Protein: Label the purified bait protein with this compound as described in Protocol 3.1.

-

Prepare Cell Lysate: Prepare a cell lysate containing the potential prey proteins.

-

Incubate Bait with Lysate: Incubate the biotinylated bait protein with the cell lysate to allow for the formation of bait-prey complexes.

-

Capture with Streptavidin Beads: Add streptavidin-coated beads to the mixture to capture the biotinylated bait protein and its interacting partners.

-

Wash: Wash the beads extensively to remove non-specifically bound proteins.

-

Elute and Analyze: Elute the captured proteins from the beads and identify them using techniques such as Western blotting or mass spectrometry.

Caption: Pull-down assay workflow.

Investigating Signaling Pathways: The EGFR Example

Cell surface biotinylation is a powerful technique for studying signaling pathways that are initiated at the plasma membrane, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By specifically labeling cell surface proteins, researchers can track changes in their expression, localization, and interaction with other proteins upon ligand stimulation.

Upon binding of its ligand, EGF, the EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.

Caption: Simplified EGFR signaling pathway.

By using cell surface biotinylation with Sulfo-NHS-LC-LC-Biotin, researchers can specifically isolate the pool of EGFR molecules at the plasma membrane and analyze how their levels or interactions change in response to EGF stimulation or treatment with EGFR inhibitors. This provides valuable insights into the mechanisms of receptor activation, trafficking, and downstream signaling.

Conclusion

This compound is a valuable and versatile tool for researchers in molecular biology, biochemistry, and drug development. Its long spacer arm overcomes steric hindrance, enabling efficient biotinylation and subsequent detection or purification of labeled molecules. The detailed protocols and application examples provided in this guide offer a solid foundation for the successful implementation of this powerful reagent in a variety of experimental workflows.

References

- 1. EZ-Link™ Sulfo-NHS-LC-LC-Biotin - FAQs [thermofisher.com]

- 2. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]

- 3. file.elabscience.com [file.elabscience.com]

- 4. proteochem.com [proteochem.com]

- 5. raybiotech.com [raybiotech.com]

- 6. This compound - Cayman Chemical [bioscience.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rndsystems.com [rndsystems.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Biotin-LC-LC-NHS: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Biotin-LC-LC-NHS (Biotin-Long Chain-Long Chain-N-Hydroxysuccinimide ester). This amine-reactive biotinylation reagent is a valuable tool for labeling proteins, antibodies, and other biomolecules for detection, purification, and various life science assays.

Core Chemical Properties

This compound is characterized by its extended spacer arm, which minimizes steric hindrance and enhances the accessibility of the biotin (B1667282) moiety for binding to avidin (B1170675) or streptavidin. Its key chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 567.70 g/mol | [1][2] |

| Molecular Formula | C₂₆H₄₁N₅O₇S | [1][3] |

| Spacer Arm Length | 30.5 Å | [3][4] |

| Reactivity | Primary amines (-NH₂) | [3][5] |

| Optimal Reaction pH | 7.0 - 9.0 | [6] |

| Solubility | Soluble in DMSO and DMF; insoluble in water | [2][7] |

| Storage Conditions | Store at -20°C, desiccated | [2][8] |

Reaction Mechanism

This compound facilitates the covalent attachment of biotin to molecules containing primary amines, such as the lysine (B10760008) residues and the N-terminus of proteins. The N-Hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines to form a stable and irreversible amide bond.

The reaction proceeds as follows:

Experimental Protocols

Below are detailed methodologies for the biotinylation of proteins using this compound. The optimal molar ratio of the biotinylation reagent to the protein may need to be determined empirically for each specific application.

Protein Biotinylation Workflow

The general workflow for biotinylating a protein with this compound involves preparation of the protein and reagent, the labeling reaction, and subsequent purification to remove excess, non-reacted biotin.

Detailed Protocol for Protein Labeling

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Protein of interest

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Protein Solution:

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8][10]

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.[3] For example, dissolve 5.68 mg of the reagent in 1 mL of solvent. The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should be prepared fresh and not stored for later use.[9][10]

-

-

Biotinylation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 20-fold molar excess of biotin to protein is a common starting point for a 2 mg/mL protein solution.[3] For more dilute protein solutions, a higher molar excess may be required.[8]

-

Add the calculated volume of the this compound solution to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]

-

-

Purification of the Biotinylated Protein:

-

Storage:

-

Store the purified biotinylated protein according to the protein's specific storage requirements.

-

Applications

The covalent attachment of biotin to proteins and other molecules enables a wide range of applications in life science research, including:

-

Affinity Purification: Biotinylated proteins can be efficiently isolated from complex mixtures using streptavidin or avidin-coated beads.[11][12]

-

Immunoassays: Biotinylated antibodies are widely used in ELISA, Western blotting, and immunohistochemistry for sensitive detection.[12]

-

Cell Surface Labeling: The membrane-impermeable version, Sulfo-NHS-LC-LC-Biotin, can be used to specifically label proteins on the surface of living cells.[6][10][13]

-

Protein-Protein Interaction Studies: Biotinylation can be used in pull-down assays to identify interacting partners of a protein of interest.[14]

-

Flow Cytometry: Biotinylated antibodies followed by fluorescently labeled streptavidin can be used for cell sorting and analysis.[12]

Conclusion

This compound is a versatile and efficient reagent for the biotinylation of proteins and other biomolecules. Its long spacer arm is particularly advantageous in minimizing steric hindrance, thereby improving the efficiency of subsequent detection or purification steps. The straightforward and robust reaction chemistry makes it an indispensable tool for a wide array of applications in both basic research and drug development.

References

- 1. purepeg.com [purepeg.com]

- 2. LC-Biotin NHS [nanocs.net]

- 3. file.elabscience.com [file.elabscience.com]

- 4. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]

- 5. Amine Reactive Biotin Reagents [gbiosciences.com]

- 6. store.sangon.com [store.sangon.com]

- 7. apexbt.com [apexbt.com]

- 8. proteochem.com [proteochem.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. labmartgh.com [labmartgh.com]

- 11. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Biotin-LC-LC-NHS in DMSO and DMF

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Biotin-LC-LC-NHS (Biotin-Long Chain-Long Chain-N-Hydroxysuccinimide Ester) in the common aprotic polar solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Understanding the solubility and handling of this reagent is critical for its effective use in biotinylating proteins, antibodies, and other amine-containing molecules for detection, purification, and various assay formats.

Core Concepts: Why DMSO and DMF are Essential

This compound, like most N-hydroxysuccinimide (NHS) esters, is sparingly soluble in aqueous buffers.[1] The NHS ester functional group is highly susceptible to hydrolysis in aqueous environments, which deactivates the reagent and prevents it from reacting with its intended primary amine target.[2] To overcome these challenges, anhydrous (water-free) organic solvents like DMSO and DMF are used to prepare concentrated stock solutions immediately before use.[3][4] These stock solutions can then be added in small volumes to the aqueous reaction buffer containing the molecule to be labeled, minimizing the reagent's exposure to water and preventing precipitation.

Quantitative Solubility Data

The solubility of biotin-based NHS esters can vary slightly depending on the length of the spacer arm. The table below summarizes available quantitative data for this compound and the closely related Biotin-LC-NHS. It is important to note that many data points reflect concentrations used to prepare stable stock solutions rather than the absolute maximum solubility.

| Compound | Solvent | Reported Solubility / Concentration | Molar Concentration (Approx.) | Source(s) |

| This compound | DMSO or DMF | ~5.7 mg/mL | 10 mM | [3] |

| Biotin-LC-NHS | DMSO | ≥22.7 mg/mL | 50 mM | [1] |

| Biotin-LC-NHS | DMSO or DMF | 20 mg/mL | 44 mM | [5] |

| Biotin-LC-NHS | DMSO or DMF | Soluble to 100 mM | 100 mM |

Note: The value for this compound is calculated based on a standard protocol for preparing a 10 mM stock solution (2.0 mg in 350 µL solvent), which indicates it is readily soluble at this concentration.[3] The molecular weight of this compound is 567.70 g/mol , and for Biotin-LC-NHS is 454.54 g/mol .[5][6][7][8]

Experimental Protocols

This protocol outlines a general procedure for labeling a protein with this compound using a DMSO or DMF stock solution.

Materials:

-

This compound (e.g., Thermo Scientific™ EZ-Link™ NHS-LC-LC-Biotin)[3]

-

High-purity, anhydrous DMSO or DMF

-

Protein to be labeled (1-10 mg/mL)

-

Amine-free buffer, pH 7.2-8.0 (e.g., Phosphate-Buffered Saline, PBS)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Equilibrate Reagents: Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[3]

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[2]

-

Prepare Biotin (B1667282) Stock Solution (Immediate Use): Just before starting the labeling reaction, prepare a 10 mM stock solution of the biotin reagent. For example, dissolve 2.0 mg of this compound in 350 µL of anhydrous DMSO or DMF.[3] Vortex until fully dissolved. Note: Do not prepare stock solutions for storage as the NHS ester will degrade.[2]

-

Calculate Reagent Volume: Determine the volume of the 10 mM biotin stock solution needed to achieve the desired molar excess over the protein. A 20-fold molar excess is common for a 2 mg/mL protein solution.[3]

-

Reaction Incubation: Add the calculated volume of the biotin stock solution to the protein solution. Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[3]

-

Purification: Remove excess non-reacted and hydrolyzed biotin reagent using a desalting column or by dialysis against PBS. The purified, biotinylated protein is now ready for use.

This protocol describes a standard method to determine the thermodynamic solubility of this compound in DMSO or DMF.

Materials:

-

This compound powder

-

High-purity, anhydrous DMSO or DMF

-

Vials with screw caps

-

Vortexer and/or shaker plate

-

Centrifuge capable of handling the solvent

-

HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

-

Prepare Supersaturated Mixture: Add an excess amount of this compound powder to a known volume of solvent (e.g., 50 mg to 1 mL of DMSO) in a glass vial. The amount should be sufficient to ensure undissolved solid remains.

-

Equilibration: Seal the vial tightly and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Dilution and Quantification: Prepare a series of accurate dilutions of the supernatant with the same solvent. Measure the concentration of this compound in the diluted samples using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry against a standard curve.

-

Calculate Solubility: Back-calculate the concentration in the original, undiluted supernatant. This value represents the maximum solubility of the compound in that solvent at the specified temperature.

Visualizations: Workflows and Logic

The following diagrams illustrate key workflows and decision-making processes for using this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Thermo Scientific EZ-Link NHS-LC-Biotin 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 5. Biotin-LC-NHS - CD Biosynsis [biosynsis.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Cayman Chemical [bioscience.co.uk]

- 8. raybiotech.com [raybiotech.com]

An In-depth Technical Guide to Biotinylation with NHS Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of biotinylation using N-hydroxysuccinimide (NHS) esters, a fundamental technique in life sciences research and drug development. We will delve into the core principles of the chemistry involved, present detailed experimental protocols, and explore its applications in dissecting cellular signaling pathways.

The Core Principle: Covalent Labeling of Primary Amines

Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (B7), to a molecule of interest, such as a protein, antibody, or peptide. The high-affinity, non-covalent interaction between biotin and streptavidin (or avidin) is one of the strongest known biological interactions, forming the basis for numerous detection, purification, and immobilization applications.[1]

N-hydroxysuccinimide (NHS) esters are a popular class of reagents for biotinylation due to their efficient and specific reaction with primary amines (-NH2).[2] These amines are readily available on biomolecules, primarily at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[3]

The reaction, a nucleophilic acyl substitution, proceeds optimally at a physiological to slightly alkaline pH (7.2-8.5). Under these conditions, the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]

Quantitative Data Summary

The efficiency of biotinylation is influenced by several factors, including the molar ratio of the biotin reagent to the target molecule, protein concentration, temperature, and reaction time. The following tables summarize key quantitative parameters for successful biotinylation.

Table 1: Recommended Molar Ratios of NHS-Biotin to Protein for Labeling

| Protein Concentration | Recommended Molar Excess of Biotin Reagent | Expected Degree of Labeling (Biotin/Protein) | Reference(s) |

| 1-2 mg/mL | > 20-fold | 1-3 | [5][6] |

| 2 mg/mL | ≥ 20-fold | 3-5 | [2] |

| 1-10 mg/mL | 10-20 fold | 4-6 | [5][6] |

| 10 mg/mL | ≥ 12-fold | 8-12 (for antibodies) | [2] |

Table 2: Typical Reaction Conditions for NHS-Ester Biotinylation

| Parameter | Condition | Notes | Reference(s) |

| pH | 7.2 - 8.5 | Optimal for deprotonated primary amines. | [3][4] |

| Temperature | 4°C or Room Temperature (RT) | 4°C for longer incubations to maintain protein stability. | [4][5] |

| Incubation Time | 30-60 minutes at RT | Can be extended to 2 hours or overnight at 4°C. | [4][5] |

| Buffer | Amine-free (e.g., PBS) | Buffers containing primary amines like Tris or glycine (B1666218) will quench the reaction. | [7][8] |

| Quenching Reagent | 50-100 mM Tris or Glycine | Added to stop the reaction by consuming excess NHS-ester reagent. | [4][7] |

Experimental Protocols

Here, we provide detailed methodologies for two common applications of NHS-ester biotinylation: labeling of purified proteins and cell surface biotinylation.

Protocol for Biotinylation of a Purified Protein (e.g., Antibody)

This protocol is a general guideline for the biotinylation of proteins in solution.

Materials:

-

Purified protein (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.5)

-

NHS-Biotin reagent

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (1M Tris-HCl or 1M Glycine, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation: Allow the vial of NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[5] Immediately before use, prepare a 10-20 mg/mL stock solution of NHS-Biotin in anhydrous DMF or DMSO.[5]

-

Biotinylation Reaction: Add a calculated molar excess of the NHS-Biotin stock solution to the protein solution. For example, for a 1-10 mg/mL antibody solution, a 10-20 fold molar excess is a good starting point.[5]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[4][5]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.[4][7]

-

Purification: Remove excess, unreacted biotin and the NHS byproduct by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[5]

-

Quantification (Optional): Determine the degree of biotinylation using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.[9][10]

Protocol for Cell Surface Biotinylation

This protocol is designed for labeling proteins on the surface of living cells using a membrane-impermeable sulfo-NHS-biotin reagent.

Materials:

-

Adherent or suspension cells

-

Sulfo-NHS-LC-Biotin

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching Buffer (50-100 mM Glycine or Tris in ice-cold PBS, pH 8.0)[7][11]

-

Lysis buffer for downstream applications

Procedure:

-

Cell Preparation:

-

Biotinylation Reaction: Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1.0 mg/mL.[6][12] Add the biotin solution to the cells.

-

Incubation: Incubate the cells for 30 minutes at 4°C on a rocking platform.[11] Keeping the cells on ice minimizes the internalization of the biotin reagent.[6]

-

Quenching: Discard the biotin-containing solution and quench the reaction by adding ice-cold Quenching Buffer. Incubate for 10 minutes at 4°C.[11]

-

Washing: Wash the cells three times with ice-cold PBS to remove any unreacted biotin and quenching reagent.[7][11]

-

Downstream Processing: The biotinylated cells are now ready for lysis and subsequent applications such as affinity purification with streptavidin beads, followed by Western blotting or mass spectrometry.

Application in Signaling Pathway Analysis

Biotinylation, particularly in the form of proximity-dependent biotinylation (PDB), has become a powerful tool for elucidating protein-protein interactions (PPIs) within complex signaling networks.[7] Techniques like BioID (using a promiscuous biotin ligase) and APEX (using an engineered peroxidase) allow for the labeling of proteins in close proximity to a protein of interest (the "bait") within living cells.

This approach is invaluable for mapping the dynamic interactions that occur upon receptor activation, kinase signaling, and other cellular events. For example, cell surface biotinylation can be used to track the internalization and trafficking of receptor tyrosine kinases (RTKs) upon ligand binding, providing insights into the spatiotemporal regulation of signaling.[11]

By identifying the proteins that become biotinylated, researchers can construct a detailed map of the signaling complex and identify novel pathway components. This has significant implications for drug development, as it can help in identifying new therapeutic targets and understanding the mechanism of action of existing drugs.

References

- 1. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Proximity-dependent biotinylation technologies for mapping RNA-protein interactions in live cells [frontiersin.org]

- 3. A sensitive method to detect cell surface receptors using biotinylated growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Next-Generation Protein–Ligand Interaction Networks: APEX as a Powerful Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]

- 10. kinaselogistics.com [kinaselogistics.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Deep Dive into Amine-Reactive Biotinylation: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide offers an in-depth exploration of the principles and practices of amine-reactive biotinylation. This powerful technique is a cornerstone of modern molecular biology, enabling the specific labeling and subsequent detection or purification of proteins and other biomolecules.

At its core, amine-reactive biotinylation leverages the robust and highly specific interaction between biotin (B1667282) (Vitamin H) and avidin (B1170675) or streptavidin proteins. This bond, one of the strongest non-covalent interactions known in nature, forms the basis for a multitude of applications, from immunoassays to affinity chromatography and beyond. The process involves the covalent attachment of a biotin molecule to a target biomolecule, most commonly targeting primary amines.

The Chemistry of Amine-Reactive Biotinylation

The most prevalent and widely utilized amine-reactive biotinylation reagents employ an N-hydroxysuccinimide (NHS) ester functional group. These reagents readily and efficiently react with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.

The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of NHS as a byproduct.

Reagent [label="{ Biotin-NHS Ester | R-C(=O)-O-N(C=O)2}"]; Protein [label="{ Protein | Prot-NH2}"]; Intermediate [label="{ Reaction Intermediate}", shape=plaintext, fontcolor="#202124"]; Product [label="{ Biotinylated Protein | Prot-NH-C(=O)-R}"]; Byproduct [label="{ N-Hydroxysuccinimide | HO-N(C=O)2}"];

Reagent -> Intermediate [arrowhead=none]; Protein -> Intermediate; Intermediate -> Product; Intermediate -> Byproduct; }

Caption: Reaction of an NHS-ester with a primary amine.A critical factor influencing this reaction is pH. The reaction is most efficient in the pH range of 7 to 9, where the primary amines are sufficiently deprotonated to be nucleophilic. However, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of biotinylation.

Key Classes of Amine-Reactive Biotinylation Reagents

A variety of amine-reactive biotinylation reagents are commercially available, each with distinct properties that make them suitable for different applications. The primary distinctions lie in their solubility, the length of their spacer arm, and whether they are cleavable.

| Reagent Type | Key Characteristics | Common Applications |

| NHS Esters | - Hydrophobic, require dissolution in an organic solvent (e.g., DMSO, DMF) before addition to aqueous reaction mixtures. - Can cross cell membranes. | - Intracellular protein labeling. - Labeling of proteins in hydrophobic environments. |

| Sulfo-NHS Esters | - Contain a sulfonate group on the NHS ring, rendering them water-soluble. - Do not readily cross intact cell membranes. | - Cell surface protein labeling. - Biotinylation in aqueous solutions without organic solvents. |

| TFP Esters | - Tetrafluorophenyl (TFP) esters are more hydrophobic than NHS esters. - Exhibit greater stability against hydrolysis in aqueous solutions compared to NHS esters. | - Applications requiring higher pH conditions or longer reaction times. |

| Isothiocyanates | - React with primary amines to form a stable thiourea (B124793) linkage. - Reaction is generally slower than with NHS esters and often requires a higher pH (9.0-10.0) for optimal conjugation. | - Alternative to NHS esters when specific reactivity is desired. |

Factors Influencing the Choice of Biotinylation Reagent

Selecting the appropriate amine-reactive biotinylation reagent is crucial for a successful experiment. Several factors must be considered to ensure efficient labeling without compromising the biological activity of the target molecule.

center [label="Choice of Amine-Reactive\nBiotinylation Reagent", fillcolor="#4285F4"]; solubility [label="Solubility", fillcolor="#EA4335"]; spacer [label="Spacer Arm Length", fillcolor="#FBBC05"]; cleavability [label="Cleavability", fillcolor="#34A853"]; target [label="Target Location", fillcolor="#EA4335"]; functionality [label="Protein Function", fillcolor="#FBBC05"];

center -> solubility; center -> spacer; center -> cleavability; center -> target; center -> functionality; }

Caption: Key factors for choosing a biotinylation reagent.-

Solubility: For labeling proteins on the cell surface or in aqueous buffers without organic solvents, water-soluble sulfo-NHS esters are the preferred choice. For intracellular targets or proteins in hydrophobic environments, standard NHS esters are more suitable.

-

Spacer Arm Length: The biotin-binding pocket of avidin and streptavidin is located below the protein surface. A longer spacer arm between the biotin and the target molecule can reduce steric hindrance and improve the accessibility of the biotin for binding.

-

Cleavability: For applications such as affinity purification, a cleavable biotinylation reagent is advantageous. These reagents typically incorporate a disulfide bond in the spacer arm, which can be cleaved under mild reducing conditions, allowing for the gentle elution of the biotinylated protein.

-

Target Location and Protein Function: It is essential to consider the location of primary amines on the target protein. If lysines are crucial for the protein's biological activity, amine-reactive biotinylation could lead to inactivation. In such cases, targeting other functional groups or using enzymatic biotinylation methods may be necessary.

Experimental Protocol: A General Workflow for Protein Biotinylation

The following provides a generalized protocol for the biotinylation of a protein using an amine-reactive NHS-ester reagent. Optimization of reactant concentrations, incubation time, and temperature is often necessary for each specific protein.

start [label="Start: Purified Protein", shape=ellipse, fillcolor="#FFFFFF"]; prep [label="1. Buffer Exchange\n(Amine-free buffer, pH 7-9)", fillcolor="#FFFFFF"]; reagent_prep [label="2. Prepare Biotinylation Reagent\n(Dissolve immediately before use)", fillcolor="#FFFFFF"]; reaction [label="3. Biotinylation Reaction\n(Incubate at RT or 4°C)", fillcolor="#FFFFFF"]; quench [label="4. Quench Reaction\n(Add Tris or glycine)", fillcolor="#FFFFFF"]; purify [label="5. Purify Biotinylated Protein\n(Desalting column or dialysis)", fillcolor="#FFFFFF"]; quantify [label="6. Determine Degree of Biotinylation\n(HABA assay)", fillcolor="#FFFFFF"]; end [label="End: Biotinylated Protein", shape=ellipse, fillcolor="#FFFFFF"];

start -> prep; prep -> reagent_prep; reagent_prep -> reaction; reaction -> quench; quench -> purify; purify -> quantify; quantify -> end; }

Caption: A typical workflow for protein biotinylation.Materials

-

Purified protein in an appropriate buffer

-

Amine-reactive biotinylation reagent (e.g., NHS-Biotin or Sulfo-NHS-LC-Biotin)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.0. Note: Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.

-

Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine

-

Desalting column or dialysis cassette for purification

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay components for quantification

Procedure

-

Protein Preparation:

-

Ensure the protein sample is in an amine-free buffer at a concentration of 1-10 mg/mL.

-

If the buffer contains primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

-

-

Biotinylation Reagent Preparation:

-

Warm the vial of the biotinylation reagent to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the reagent in an appropriate solvent (e.g., DMSO for NHS esters, or water for sulfo-NHS esters) to the desired concentration. Do not prepare stock solutions for storage as NHS esters are susceptible to hydrolysis.

-

-

Biotinylation Reaction:

-

Calculate the required volume of the biotinylation reagent solution to achieve the desired molar excess over the protein. A 20-fold molar excess is a common starting point, but this may need to be optimized.

-

Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Incubation times can range from a few minutes to 12 hours depending on the specific application.

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

-

Incubate for an additional 10-15 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted biotinylation reagent and the quenching agent by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

-

-

Quantification of Biotin Incorporation:

-

Determine the degree of biotinylation (the number of biotin molecules per protein molecule) using a method such as the HABA assay. This assay is based on the displacement of the HABA dye from avidin by biotin, which results in a measurable decrease in absorbance at 500 nm.

-

Concluding Remarks

Amine-reactive biotinylation is a versatile and indispensable tool in the modern life sciences laboratory. A thorough understanding of the underlying chemical principles, the characteristics of different reagents, and the critical parameters of the experimental protocol is paramount for achieving successful and reproducible results. By carefully selecting the appropriate reagent and optimizing the reaction conditions, researchers can effectively label their proteins of interest for a wide array of downstream applications, ultimately advancing our understanding of complex biological systems.

Biotin-LC-LC-NHS for labeling primary amines

An In-Depth Technical Guide to Primary Amine Labeling with Biotin-LC-LC-NHS Ester

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a widely used technique due to the extraordinarily strong and specific interaction between biotin and streptavidin (or avidin). This guide provides a detailed technical overview of this compound Ester, a premier reagent for labeling primary amines on proteins, peptides, and other biomolecules.

Introduction to this compound Ester

Biotin-LC-LC-N-hydroxysuccinimide (NHS) Ester is a chemical reagent designed to covalently attach a biotin molecule to target biomolecules. It is characterized by three key components:

-

Biotin Moiety: A vitamin that binds with exceptionally high affinity to streptavidin and avidin (B1170675) proteins, forming the basis for subsequent detection or purification.[1]

-

NHS Ester Group: A highly reactive group that specifically targets and couples with primary amines (–NH₂) under mild conditions to form a stable amide bond.[2]

-

LC-LC Spacer Arm: A "Long Chain-Long Chain" spacer that provides significant distance between the biotin and the labeled molecule.

This combination makes this compound a powerful tool for applications where steric hindrance is a concern. The reagent is membrane-permeable, allowing for the labeling of intracellular proteins.[3][4]

Properties and Advantages of the LC-LC Spacer Arm

The extended spacer arm is the defining feature of this reagent. Composed of a 13-atom chain in addition to biotin's own valeric acid group, it provides a total length of 30.5 angstroms.[3] This extended reach is critical for overcoming steric hindrance that can occur when the biotin is attached to a bulky protein, ensuring that the biotin remains accessible to the binding pocket of streptavidin.[5][6]

| Property | Specification | Citation(s) |

| Alternative Names | EZ-Link™ NHS-LC-LC-Biotin, Succinimidyl-6-[6-(biotinamido)caproyl]caproylate | [3][7] |

| Molecular Weight | 567.70 g/mol | [4][8] |

| Spacer Arm Length | 30.5 Å | [3][8] |

| Reactivity Target | Primary amines (–NH₂) on lysine (B10760008) side chains and N-termini of polypeptides. | [1][3][9] |

| Resulting Bond | Stable, irreversible amide bond. | [3][10] |

| Solubility | Insoluble in water; must be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). | [3][11][12] |

| Cell Permeability | Membrane permeable, suitable for intracellular labeling. | [3][4] |

| Storage | Store desiccated at –20°C. Reagent is moisture-sensitive. | [7][11] |

Mechanism of Amine Labeling

The labeling reaction is a straightforward nucleophilic acyl substitution. The primary amine on a lysine residue or the N-terminus of a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[2][9]

Quantitative Reaction Parameters

Optimizing the labeling reaction is crucial for achieving the desired degree of biotinylation without compromising protein function. The key parameters are summarized below.

| Parameter | Recommended Condition | Rationale & Notes | Citation(s) |

| pH | 7.0 – 9.0 | Reaction efficiency increases with pH. A pH of 7.2-7.5 is a good starting point, while pH 8.0 can accelerate the reaction. | [1][11][13] |

| Buffer Composition | Amine-free buffers (e.g., PBS, Borate, Carbonate). | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided. | [1][14][15] |

| Molar Excess of Biotin | 10- to 50-fold molar excess over protein. | The optimal ratio depends on protein concentration and the number of available amines. Dilute protein solutions may require a higher molar excess to achieve sufficient labeling. | [1][9][11] |

| Reaction Time | 30 – 60 minutes at Room Temperature, or ≥2 hours at 4°C. | Longer incubation at lower temperatures can be used to slow the reaction and minimize potential protein degradation. | [11] |

| Quenching Agent | 10-100 mM Glycine, Tris, or other amine-containing buffer. | Addition of a primary amine will quench any unreacted NHS-ester reagent, terminating the labeling reaction. | [16] |

Experimental Workflow

The overall process for biotinylating a protein with this compound is a multi-step procedure that requires careful preparation and purification.

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general procedure for biotinylating a protein sample such as an antibody.

A. Materials Required:

-

Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0).

-

This compound Ester.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5).

-

Purification system (e.g., desalting column, dialysis cassette).

B. Reagent Preparation:

-

Allow the vial of this compound Ester to equilibrate to room temperature before opening to prevent moisture condensation.[11]

-

Immediately before use, prepare a 10 mM stock solution of the biotin reagent. For example, dissolve 5.7 mg of this compound Ester in 1 mL of anhydrous DMSO. Vortex to ensure it is fully dissolved.

-

Note: Do not prepare aqueous stock solutions of the reagent for storage, as the NHS ester moiety readily hydrolyzes and becomes non-reactive.[9][13] Discard any unused reconstituted reagent.[9]

C. Biotinylation Reaction:

-

Calculate the volume of the 10 mM biotin stock solution needed to achieve the desired molar excess. For a 20-fold molar excess for 1 mL of a 2 mg/mL IgG solution (MW: 150,000 g/mol ):

-

Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol

-

Moles of Biotin needed = 20 * (1.33 x 10⁻⁸ mol) = 2.66 x 10⁻⁷ mol

-

Volume of 10 mM Biotin = (2.66 x 10⁻⁷ mol) / (0.010 mol/L) = 2.66 x 10⁻⁵ L = 26.6 µL

-

-

Add the calculated volume of the biotin stock solution to your protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[11]

D. Quenching and Purification:

-

(Optional) To stop the reaction, add a quenching buffer to a final concentration of 10-100 mM (e.g., add 50 µL of 1M Tris-HCl, pH 7.5 to a 1 mL reaction). Incubate for 15 minutes.

-

Remove excess non-reacted biotin and reaction byproducts (NHS) by applying the reaction mixture to a desalting column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer (e.g., PBS).[11][17]

-

The purified, biotinylated protein is now ready for downstream applications. The degree of labeling can be quantified using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay if necessary.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. selectscience.net [selectscience.net]

- 4. LC-Biotin NHS [nanocs.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound Ester, CAS 89889-52-1 | AxisPharm [axispharm.com]

- 8. file.elabscience.com [file.elabscience.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. apexbt.com [apexbt.com]

- 11. proteochem.com [proteochem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. labmartgh.com [labmartgh.com]

An In-depth Technical Guide to the Membrane Permeability of Biotin-LC-LC-NHS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-LC-LC-NHS is a long-chain, amine-reactive biotinylation reagent characterized by its membrane permeability, a feature that enables the labeling of intracellular proteins. This technical guide provides a comprehensive overview of the membrane permeability of this compound, including its physicochemical properties, methodologies for assessing its permeability, and the potential implications of intracellular biotinylation on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing this reagent for intracellular labeling applications.

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in a myriad of biological assays. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin allows for sensitive detection and purification of labeled molecules. While a range of biotinylation reagents exist, this compound (Biotinoyl-aminohexanoyl-aminohexanoyl-succinimidyl ester) is distinguished by its ability to traverse cellular membranes, facilitating the labeling of intracellular targets. This property is attributed to its non-sulfonated nature, which imparts greater hydrophobicity compared to its water-soluble, membrane-impermeable counterparts like Sulfo-NHS-LC-LC-Biotin[1][2]. Understanding the membrane permeability of this compound is therefore critical for designing and interpreting experiments that aim to probe the intracellular environment.

Physicochemical Properties of this compound

The membrane permeability of a compound is intrinsically linked to its chemical and physical properties. Key characteristics of this compound that contribute to its ability to cross the lipid bilayer are summarized in the table below. The absence of a charged sulfonate group, in contrast to Sulfo-NHS esters, is a primary determinant of its membrane permeability[1][2].

| Property | Value | Reference |

| Synonyms | NHS-LC-LC-Biotin | [3] |

| Molecular Formula | C₃₀H₄₉N₅O₇S | N/A |

| Molecular Weight | 627.8 g/mol | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [3][4] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [3][4] |

| Target Moiety | Primary amines (-NH₂) | [3][4] |

| Spacer Arm Length | 30.5 Å | [3] |

| Cell Permeability | Permeable | [3][5][6] |

Assessing Membrane Permeability: Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal tract or the blood-brain barrier[1][7].

Experimental Protocol:

-

Preparation of the Donor Plate:

-

Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a stock solution.

-

Dilute the stock solution in a buffer mimicking physiological pH (e.g., phosphate-buffered saline, PBS) to the desired final concentration. This solution will be placed in the donor wells of the PAMPA plate.

-

-

Preparation of the Acceptor Plate:

-

The wells of the acceptor plate are coated with a lipid mixture (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.

-

Fill the acceptor wells with a buffer solution.

-

-

Assay Execution:

-

Place the donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature to allow for the diffusion of the compound from the donor to the acceptor compartment.

-

-

Quantification:

-

After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

-

-

Calculation of Permeability Coefficient (Pe):

-

The apparent permeability coefficient is calculated using the following equation: Pe = (V_A * C_A(t)) / (Area * t * (C_D(t) - C_A(t))) Where:

-

V_A is the volume of the acceptor well.

-

C_A(t) is the concentration in the acceptor well at time t.

-

Area is the effective surface area of the membrane.

-

t is the incubation time.

-

C_D(t) is the concentration in the donor well at time t.

-

-

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal drug absorption. It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express transporters, thus mimicking the intestinal epithelium[8][9][10][11].

Experimental Protocol:

-

Cell Culture:

-

Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Assay Execution (Apical to Basolateral Transport):

-

Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Add the this compound solution (in transport buffer) to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Quantification:

-

Determine the concentration of this compound in the collected samples using LC-MS or another sensitive analytical method.

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer.

-

A is the surface area of the membrane.

-

C0 is the initial concentration in the apical chamber.

-

-

References

- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What Are the Forms of Protein Modifications and How Do They Affect Cell Signaling | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Cell Signaling – Fundamentals of Cell Biology [open.oregonstate.education]

- 7. Lysine Conservation and Context in TGFβ and Wnt Signaling Suggest New Targets and General Themes for Posttranslational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell signaling - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

The Strategic Advantage of Long-Chain Biotinylation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in modern life sciences. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, in the femtomolar range) provides a powerful tool for the detection, purification, and immobilization of biomolecules.[1] While the biotin-avidin system is robust, the accessibility of the biotin moiety to its binding partner can be a critical limiting factor, particularly when labeling large macromolecules or molecules within complex biological systems. Long-chain biotinylation reagents have emerged as an essential solution to overcome this challenge. This technical guide provides a comprehensive overview of the applications of long-chain biotinylation reagents, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their experimental design.

The core advantage of long-chain biotinylation reagents lies in the incorporation of an extended spacer arm between the biotin molecule and the reactive group that conjugates to the target. This spacer arm mitigates steric hindrance, a phenomenon where the physical bulk of the labeled molecule obstructs the binding of the relatively large avidin or streptavidin tetramer to the biotin.[2][3] By distancing the biotin from the surface of the target molecule, these reagents significantly enhance the efficiency of biotin-avidin interactions, leading to improved sensitivity and performance in a wide array of applications.

Core Applications of Long-Chain Biotinylation Reagents

The versatility of long-chain biotinylation reagents makes them indispensable in numerous research areas:

-

Cell Surface Protein Labeling: These reagents are instrumental in the selective labeling of proteins on the exterior of living cells. Their hydrophilic nature, often enhanced by polyethylene (B3416737) glycol (PEG) spacers, prevents them from crossing the cell membrane, ensuring that only extracellularly exposed proteins are biotinylated.[4][5] This is crucial for studying receptor trafficking, protein internalization, and for the proteomic analysis of the cell surface.[4]

-

Affinity Purification and Pull-Down Assays: In these applications, a biotinylated "bait" molecule (such as a protein, peptide, or nucleic acid) is used to capture its interacting partners ("prey") from a complex mixture like a cell lysate.[6][7] The long spacer arm ensures that the biotinylated bait, when immobilized on an avidin/streptavidin support, is readily accessible for interaction with its binding partners, leading to more efficient pull-down of target complexes.

-

Proximity Labeling: Techniques like BioID (biotin identification) utilize an enzyme fused to a protein of interest that generates reactive biotin species, labeling proteins in close proximity.[8] Long-chain biotin derivatives can be employed in these methods to enhance the capture and subsequent identification of these proximal proteins by mass spectrometry.

-

Immunoassays: In techniques like ELISA and Western blotting, long-chain biotinylated antibodies or antigens can lead to enhanced signal detection. The increased accessibility of the biotin tag allows for more efficient binding of streptavidin-enzyme conjugates, resulting in higher sensitivity.[3]

Quantitative Data Summary

The selection of an appropriate long-chain biotinylation reagent is critical and often depends on the specific application. The length and composition of the spacer arm are key determinants of the reagent's performance.